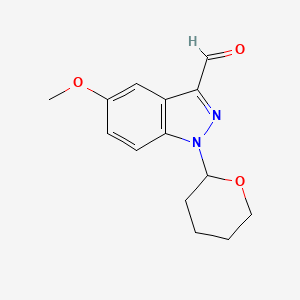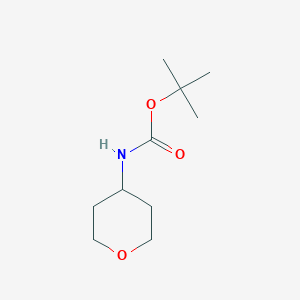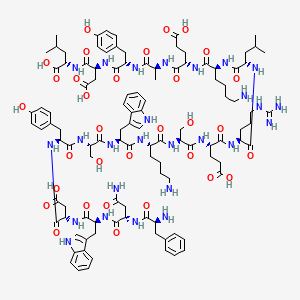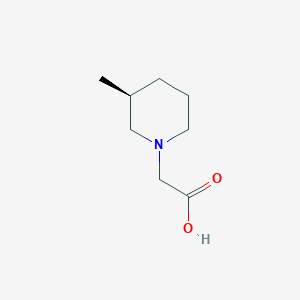![molecular formula C8H12O3 B13902643 Rel-methyl (1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13902643.png)
Rel-methyl (1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-methyl(1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate is a bicyclic compound with a unique structure that makes it an interesting subject for chemical research. This compound is characterized by its oxabicycloheptane core, which is a seven-membered ring containing an oxygen atom. The presence of this bicyclic structure imparts unique chemical properties to the compound, making it valuable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl(1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate typically involves a series of organic reactions. One common method is the Diels-Alder reaction, which forms the bicyclic core. This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions. The resulting product is then subjected to esterification to introduce the carboxylate group.
Industrial Production Methods
In an industrial setting, the production of rac-methyl(1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography. The reaction conditions are optimized to maximize yield and purity, and the process is scaled up to meet industrial demands.
化学反応の分析
Types of Reactions
rac-methyl(1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
科学的研究の応用
rac-methyl(1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a drug candidate or as a tool for probing biological systems.
Medicine: The compound’s potential therapeutic properties are explored, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications.
作用機序
The mechanism by which rac-methyl(1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate exerts its effects depends on its interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in their activity. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and processes.
類似化合物との比較
Similar Compounds
Similar compounds to rac-methyl(1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate include other bicyclic molecules such as:
- rac-methyl(1R,6S)-2-azabicyclo[4.1.0]heptane-1-carboxylate
- rac-(1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane
Uniqueness
What sets rac-methyl(1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate apart is its specific oxabicycloheptane core, which imparts unique chemical properties and reactivity. This makes it particularly valuable for applications that require specific structural features and reactivity profiles.
特性
分子式 |
C8H12O3 |
|---|---|
分子量 |
156.18 g/mol |
IUPAC名 |
methyl (1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-10-8(9)5-2-3-6-7(4-5)11-6/h5-7H,2-4H2,1H3/t5-,6-,7+/m0/s1 |
InChIキー |
QCGKUFZYSPBMAY-LYFYHCNISA-N |
異性体SMILES |
COC(=O)[C@H]1CC[C@H]2[C@@H](C1)O2 |
正規SMILES |
COC(=O)C1CCC2C(C1)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Sodium 7-bromo-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B13902587.png)



![[13-Acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate](/img/structure/B13902616.png)





